molecular formula C14H18N2O B10977232 N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10977232
M. Wt: 230.31 g/mol
InChI Key: BFYXIFPDPBGSPZ-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)bicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[221]heptane core, which is a seven-membered ring system, fused with a pyridine ring substituted at the 6-position with a methyl group The carboxamide functional group is attached to the second carbon of the bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Functionalization of the Core: The resulting bicyclic compound is then functionalized to introduce the carboxamide group. This can be achieved through a series of reactions, including hydrolysis, reduction, and subsequent amide formation.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield pyridine carboxylic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure and functional groups allow it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, where it can modulate the activity of the target. The carboxamide group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-3-carboxamide: Similar in structure but with the carboxamide group at a different position.

    N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-methanol: Features a hydroxyl group instead of a carboxamide group.

    N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific substitution pattern and the presence of both a bicyclic core and a pyridine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H18N2O/c1-9-3-2-4-13(15-9)16-14(17)12-8-10-5-6-11(12)7-10/h2-4,10-12H,5-8H2,1H3,(H,15,16,17)

InChI Key

BFYXIFPDPBGSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC3CCC2C3

Origin of Product

United States

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